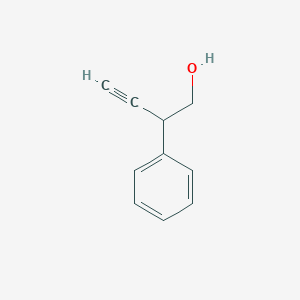

2-Phenylbut-3-yn-1-ol

Description

Academic Significance as a Versatile Synthetic Intermediate

In the field of organic synthesis, 2-Phenylbut-3-yn-1-ol and related propargylic alcohols are recognized as highly versatile synthetic intermediates. researchgate.net Their value stems from their capacity to act as building blocks for a diverse range of more complex molecules, particularly heterocyclic compounds which are core structures in many pharmaceuticals and biologically active molecules. gumed.edu.plresearchgate.net

Research has demonstrated that propargylic alcohols are crucial starting materials for synthesizing nitrogen and oxygen-based heterocycles. gumed.edu.pl The strategic placement of the hydroxyl and alkyne groups within these molecules facilitates a variety of powerful bond-forming reactions. These include cycloadditions, intramolecular and intermolecular cyclizations, cycloisomerizations, and cyclo-condensation reactions. researchgate.net For example, propargylic alcohols can serve as three-carbon or two-carbon synthons in the construction of important heterocyclic systems like pyridines, quinolines, and isoquinolines. rsc.org The ability to transform these relatively simple, readily available precursors into highly functionalized acyclic, carbocyclic, and heterocyclic structures underscores their importance as key intermediates in the assembly of complex molecular targets. thieme-connect.com

Conceptual Framework of Propargylic Alcohols in Advanced Organic Transformations

The reactivity of propargylic alcohols like this compound is governed by the interplay between the alkyne and the hydroxyl functional groups. researchgate.netresearchgate.net This bifunctional nature allows them to participate in a wide spectrum of organic transformations. researchgate.net A central aspect of their reactivity is the ability of the hydroxyl group, particularly under acidic or metal-catalyzed conditions, to act as a leaving group, leading to the formation of highly reactive propargylic carbocation intermediates. gumed.edu.plresearchgate.net These carbocations, along with the inherent nucleophilicity of the triple bond, are key to their synthetic utility. researchgate.net

Propargylic alcohols are employed in three main categories of reactions: cyclizations, substitutions, and additions. researchgate.net A classic transformation is the Meyer-Schuster rearrangement, where secondary and tertiary propargylic alcohols isomerize to form α,β-unsaturated carbonyl compounds under acidic conditions. researchgate.netwikipedia.org Modern synthetic methods have expanded this reactivity through the use of transition-metal catalysts, such as gold, rhodium, copper, and palladium complexes, which can activate the alkyne or the alcohol in unique ways. rsc.orgthieme-connect.comnih.govsci-hub.se These catalytic systems enable transformations that are often highly selective and efficient. For instance, gold catalysis can facilitate the formation of allene (B1206475) oxide intermediates from propargylic alcohols, which then undergo intramolecular attack to form various heterocycles. nih.gov Furthermore, the direct conversion of propargylic alcohols into allenes, which are themselves valuable synthetic intermediates, has become an area of intensive research. rsc.orgrsc.org The hydroxyl group can also function as an internal nucleophile, attacking the activated alkyne to form cyclic products like furans. sci-hub.se This diverse reactivity profile establishes propargylic alcohols as powerful synthons for advanced organic synthesis. benthamdirect.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

4378-00-1 |

|---|---|

Molecular Formula |

C10H10O |

Molecular Weight |

146.19 g/mol |

IUPAC Name |

2-phenylbut-3-yn-1-ol |

InChI |

InChI=1S/C10H10O/c1-2-9(8-11)10-6-4-3-5-7-10/h1,3-7,9,11H,8H2 |

InChI Key |

LXHRCMUFNALUGM-UHFFFAOYSA-N |

Canonical SMILES |

C#CC(CO)C1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Phenylbut 3 Yn 1 Ol

Established Reaction Pathways for 2-Phenylbut-3-yn-1-ol Formation

The synthesis of this compound and its structural isomers can be achieved through several established synthetic routes. Two prominent methods include the Sonogashira coupling and the nucleophilic addition of acetylides to epoxides.

A common approach involves the palladium-catalyzed Sonogashira cross-coupling reaction. This reaction typically couples a terminal alkyne with an aryl or vinyl halide. For the synthesis of the related isomer, 4-phenylbut-3-yn-1-ol (B158452), iodobenzene (B50100) is reacted with but-3-yn-1-ol in the presence of a palladium catalyst, such as PdCl2(PPh3)2, and a copper(I) co-catalyst, typically CuI, in a suitable base like triethylamine. core.ac.uk A similar strategy can be envisioned for this compound, potentially by coupling an appropriate substituted alkyne and aryl halide. A general procedure for the Sonogashira coupling of 2-iodothioanisole (B1305124) with various terminal alkynes, including propargylic alcohols, has been reported, highlighting the versatility of this method. unibo.it

Another established pathway is the nucleophilic addition of a metalated alkyne to an epoxide. For instance, the synthesis of 4-phenylbut-3-yn-1-ol has been accomplished by treating phenylacetylene (B144264) with a strong base, such as n-butyllithium or a Grignard reagent, to form the corresponding acetylide. This nucleophile then attacks ethylene (B1197577) oxide, leading to the desired homopropargylic alcohol after an aqueous workup. rsc.orgrsc.org This method provides a direct route to the carbon skeleton of phenylbutynol derivatives.

A study by Ciufolini and coworkers detailed the preparation of 4-phenylbut-3-yn-1-ol where ethyl bromide was added to magnesium turnings, followed by the addition of phenylacetylene to form the Grignard reagent. Subsequent reaction with a large excess of ethylene oxide at 0°C yielded the product in 41% yield after distillation. rsc.org

Table 1: Comparison of Established Synthetic Pathways

| Method | Key Reagents | Catalyst/Conditions | Typical Yields | Reference |

|---|---|---|---|---|

| Sonogashira Coupling | Iodobenzene, But-3-yn-1-ol | PdCl2(PPh3)2, CuI, Et3N | 90-92% core.ac.uk | core.ac.uk |

One-Pot Multicomponent Reactions Featuring this compound as a Key Substrate

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules from simple starting materials in a single synthetic operation. While direct examples of MCRs starting with this compound are not extensively documented, related structures have been shown to participate in or be products of such reactions, indicating the potential of this substrate.

For instance, a one-pot, three-component synthesis has been developed to create a library of 4-phenyl-2-[3-(alkynyl/alkenyl/aryl)phenyl]pyrimidines. thieme-connect.comresearchgate.netthieme-connect.de In this process, a derivative of the target compound, namely 4-[3-(4-phenylpyrimidin-2-yl)phenyl]but-3-yn-1-ol, was synthesized. thieme-connect.comresearchgate.netthieme-connect.de This reaction involves the coupling of an enaminone, a bromobenzimidamide hydrochloride, and an alkyne, demonstrating that the phenylbutynol framework can be constructed within a multicomponent system. thieme-connect.comresearchgate.netthieme-connect.de

In a different study, a microwave-assisted one-pot synthesis of 1-monosubstituted 1,2,3-triazoles was achieved using arylboronic acids, sodium azide (B81097), and but-3-yn-2-ols. ias.ac.in Notably, the tertiary alcohol analog, 2-phenylbut-3-yn-2-ol, was successfully employed as the acetylene (B1199291) source in this transformation, which proceeds via the in situ generation of an aryl azide followed by a cycloaddition. ias.ac.in This suggests that terminal alkynes embedded within a phenylbutanol structure are amenable to participating in MCRs.

Furthermore, the cyclization of related compounds highlights their utility in complex transformations. For example, 2-methylene-4-phenylbut-3-yn-1-ol undergoes a gold-catalyzed cyclization to form 4-ethyl-2-phenylfuran, showcasing the reactivity of the alkynyl alcohol moiety. researchgate.net

Table 2: Examples of Multicomponent Reactions Involving Phenylbutynol Scaffolds

| Reaction Type | Key Substrates/Reagents | Product Type | Compound of Interest | Reference |

|---|---|---|---|---|

| Pyrimidine Synthesis | Enaminone, Bromobenzimidamide HCl, Alkyne | Phenyl-substituted Pyrimidines | 4-[3-(4-Phenylpyrimidin-2-yl)phenyl]but-3-yn-1-ol | thieme-connect.comresearchgate.netthieme-connect.de |

Enantioselective Synthesis Strategies for Chiral this compound Derivatives

The synthesis of enantiomerically pure chiral molecules is of paramount importance in modern organic chemistry. For this compound, which possesses a stereocenter, enantioselective synthesis can be approached through asymmetric catalytic methods or the kinetic resolution of a racemic mixture.

Asymmetric Catalytic Approaches

Asymmetric catalytic synthesis aims to directly produce a single enantiomer of a chiral product. For propargylic alcohols, a common strategy is the enantioselective alkynylation of aldehydes. While a direct catalytic asymmetric synthesis of this compound is not prominently reported, the synthesis of the analogous tertiary alcohol, 2-phenylbut-3-yn-2-ol, has been achieved through the enantioselective alkynylation of acetophenone. cyberleninka.ru This reaction utilized a complex catalytic system of 3,3′-Ph2BINOL-2Li/Ti(OiPr)4/Et2Zn, indicating that chiral ligands can effectively control the stereochemical outcome of acetylide additions to carbonyls. cyberleninka.ru A similar approach using a chiral catalyst to mediate the addition of an acetylide to an appropriate aldehyde could foreseeably produce enantiomerically enriched this compound.

Kinetic Resolution Techniques

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture by taking advantage of the different reaction rates of the enantiomers with a chiral catalyst or reagent.

Enzyme-Catalyzed Kinetic Resolution: Lipases are frequently employed for the kinetic resolution of alcohols via enantioselective transesterification. A study on the kinetic resolution of racemic 1-phenylbut-3-yn-1-ol, a close structural analog of the target compound, demonstrated the high efficiency of this method. nih.gov Using lipase (B570770) from Burkholderia cepacia (BCL), both the unreacted (S)-alcohol and the resulting (R)-acetate were obtained with excellent enantiomeric excess (up to >99% ee). nih.gov This strongly suggests that a similar lipase-catalyzed kinetic resolution would be highly effective for racemic this compound. The kinetic resolution of the tertiary analog, 2-phenylbut-3-yn-2-ol, has also been studied using Lipase A from Candida antarctica (CalA), further supporting the utility of enzymatic methods for this class of compounds. unibo.itresearchgate.netresearchgate.net

Palladium-Catalyzed Kinetic Resolution: Transition metal catalysis offers another powerful tool for kinetic resolution. A recently developed method for the kinetic resolution of racemic tertiary propargylic alcohols utilizes a palladium catalyst with a chiral phosphine (B1218219) ligand. Current time information in Bangalore, IN.rsc.orgrsc.org Specifically, the Pd((R)-DTBM-SEGphos)Cl2 pre-catalyst was effective in the carboxylative kinetic resolution of substrates like 2-phenyloct-3-yn-2-ol, yielding both enantioenriched tertiary propargylic alcohols and optically active allenoic acids with excellent enantioselectivity (up to >99% ee). Current time information in Bangalore, IN.rsc.orgrsc.org This demonstrates the potential for developing a similar palladium-catalyzed kinetic resolution for secondary propargylic alcohols like this compound.

Table 3: Enantioselective Synthesis and Resolution of Phenylbutynol Derivatives

| Method | Compound | Catalyst/Enzyme | Key Findings | Reference |

|---|---|---|---|---|

| Enantioselective Alkynylation | 2-Phenylbut-3-yn-2-ol | 3,3′-Ph2BINOL-2Li/Ti(OiPr)4/Et2Zn | Enantioselective synthesis of the tertiary alcohol. | cyberleninka.ru |

| Lipase-Catalyzed Kinetic Resolution | 1-Phenylbut-3-yn-1-ol | Burkholderia cepacia Lipase (BCL) | >99% ee for both (S)-alcohol and (R)-acetate. nih.gov | nih.gov |

| Lipase-Catalyzed Kinetic Resolution | 2-Phenylbut-3-yn-2-ol | Candida antarctica Lipase A (CalA) | Successful resolution of the tertiary alcohol. unibo.itresearchgate.net | unibo.itresearchgate.net |

Mechanistic Investigations of Chemical Transformations Involving 2 Phenylbut 3 Yn 1 Ol

Metal-Catalyzed Cyclization and Rearrangement Reactions

The dual functionality of 2-phenylbut-3-yn-1-ol makes it an excellent candidate for metal-catalyzed reactions that can lead to the formation of complex cyclic structures. Gold and palladium catalysts, in particular, have been shown to be effective in mediating such transformations.

Gold-Catalyzed Processes in Furan (B31954) Derivative Formation

Gold catalysts are well-known for their ability to activate alkyne moieties, rendering them susceptible to nucleophilic attack. In the case of propargylic alcohols like this compound, this activation can initiate a cascade of reactions leading to the formation of substituted furans. While direct studies on this compound are not extensively documented, the mechanism is well-established for analogous primary and secondary propargylic alcohols.

One such process involves an intermolecular cascade reaction with a separate alkyne molecule, often catalyzed by a combination of triazole-gold (TA-Au) and copper catalysts. researchgate.netorganic-chemistry.org The proposed mechanism for this transformation involves three key steps:

Initial Alcohol Addition: The gold catalyst activates the external alkyne, allowing for the nucleophilic addition of the propargylic alcohol.

Saucy-Marbet Rearrangement: The resulting intermediate undergoes a rearrangement to form an allene-ketone.

Cyclization: The final step is a gold-catalyzed 5-exo-dig cyclization of the allene-ketone intermediate to yield the substituted furan ring.

A related intramolecular cyclization has been demonstrated with the similar compound 2-methylene-4-phenylbut-3-yn-1-ol, which, in the presence of a gold catalyst, efficiently cyclizes to form 4-ethyl-2-phenylfuran. organic-chemistry.org Another established gold-catalyzed route involves the reaction of propargylic alcohols with 1,3-dicarbonyl compounds, proceeding through a propargylic substitution followed by cycloisomerization to afford highly substituted furans. nih.gov

| Reaction Type | Catalyst System | Key Mechanistic Steps | Product Type |

|---|---|---|---|

| Intermolecular Cascade with Alkynes | Triazole-Gold (TA-Au) and Copper Co-catalyst | Alcohol Addition, Saucy-Marbet Rearrangement, Allene-Ketone Cyclization | Di-, Tri-, and Tetrasubstituted Furans |

| Intramolecular Cycloisomerization | Gold(I) Complexes | Nucleophilic attack of oxygen onto gold-activated alkyne | Substituted Furans |

| Reaction with 1,3-Dicarbonyls | AuBr3 / AgOTf | Propargylic Substitution, Cycloisomerization | Polysubstituted Furans |

Palladium-Mediated Cyclocarbonylation Studies

Palladium-catalyzed cyclocarbonylation is a powerful method for synthesizing lactones from unsaturated alcohols. For acetylenic alcohols, this transformation can lead to the formation of α-methylene γ-lactones, which are valuable structural motifs. Although specific studies on this compound are scarce, the general mechanism for related substrates is understood. organic-chemistry.org

The catalytic cycle typically begins with the formation of a hydridopalladium complex, which then undergoes hydropalladation across the alkyne bond. This is followed by the insertion of carbon monoxide (CO) into the palladium-carbon bond. The final step is a reductive elimination that forms the lactone ring and regenerates the palladium catalyst. The regioselectivity of the initial hydropalladation step is crucial in determining the structure of the final product.

Functional Group Interconversions at the Propargylic and Alcoholic Centers

The primary alcohol and the terminal alkyne in this compound are both amenable to a wide range of functional group transformations, including oxidation, reduction, and nucleophilic substitution.

Oxidation and Reduction Profiles

The primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde (2-phenylbut-3-yn-1-al) or further to the carboxylic acid (2-phenylbut-3-ynoic acid) using appropriate reagents. The oxidation of primary propargylic alcohols to α,β-unsaturated alkynals or alkynones can be achieved under mild, aerobic conditions using a catalytic system of Fe(NO₃)₃·9H₂O, TEMPO, and sodium chloride. organic-chemistry.org For the more robust oxidation to carboxylic acids, methods developed for other primary alcohols, such as those using 1-hydroxycyclohexyl phenyl ketone under basic conditions, are applicable and tolerate a range of other functional groups. nih.govresearchgate.net

Conversely, the alkyne moiety can be selectively reduced. Partial hydrogenation using a poisoned catalyst, such as Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate (B1210297) and quinoline), typically yields the corresponding cis-alkene, (Z)-2-phenylbut-3-en-1-ol. nih.gov Complete reduction of the triple bond to an alkane (2-phenylbutan-1-ol) can be achieved using more active catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere.

| Transformation | Reagent/Catalyst | Typical Conditions | Product |

|---|---|---|---|

| Oxidation of Alcohol to Aldehyde | Fe(NO3)3·9H2O, TEMPO, NaCl | Toluene, Room Temperature, Air | 2-Phenylbut-3-yn-1-al |

| Oxidation of Alcohol to Carboxylic Acid | 1-Hydroxycyclohexyl phenyl ketone, NaOtBu | Room Temperature | 2-Phenylbut-3-ynoic acid |

| Selective Reduction of Alkyne to cis-Alkene | H2, Lindlar's Catalyst (Pd/CaCO3) | Hexane or similar solvent | (Z)-2-Phenylbut-3-en-1-ol |

| Full Reduction of Alkyne to Alkane | H2, Palladium on Carbon (Pd/C) | Methanol or similar solvent | 2-Phenylbutan-1-ol |

Nucleophilic Substitution Dynamics

The hydroxyl group of this compound is a poor leaving group and must be activated to undergo nucleophilic substitution. wikipedia.org Under acidic conditions, the alcohol can be protonated to form an oxonium ion, which can then depart as a water molecule. libretexts.org This generates a propargylic carbocation, which is stabilized by the adjacent phenyl group and the alkyne. This carbocation can then be attacked by a variety of nucleophiles.

Because this compound is a primary alcohol, an Sₙ2 mechanism is also possible. organic-chemistry.orglibretexts.org This typically involves converting the hydroxyl into a better leaving group, such as a tosylate (by reaction with tosyl chloride) or a halide (using reagents like SOCl₂ or PBr₃). A subsequent backside attack by a nucleophile then proceeds with inversion of stereochemistry. The direct catalytic substitution of propargylic alcohols has been developed using various Brønsted and Lewis acids, avoiding the need for a multi-step process. researchgate.netnih.gov

Cascade and Tandem Reaction Sequences for Molecular Complexity Enhancement

The strategic placement of functional groups in this compound allows it to be a key component in cascade or tandem reactions, where multiple bonds are formed in a single operation, rapidly increasing molecular complexity.

A notable example involves the reductive cyclization of o-nitrophenyl propargyl alcohols. organic-chemistry.org In a hypothetical application to an analogue of this compound bearing an o-nitro group on the phenyl ring, the reduction of the nitro group to an amine (e.g., using Fe/HCl) would be followed by an acid-catalyzed Meyer-Schuster rearrangement of the propargylic alcohol to an enone. This intermediate would then undergo an intramolecular cyclization to form a substituted quinoline. This sequence represents a tandem reduction/rearrangement/cyclization process.

Furthermore, the previously mentioned gold-catalyzed intermolecular reaction between a propargylic alcohol and an alkyne to form a furan is a prime example of a cascade reaction, proceeding through distinct intermediates without their isolation. organic-chemistry.org These strategies highlight the utility of this compound and related structures as powerful building blocks in the efficient synthesis of complex heterocyclic systems.

Applications of 2 Phenylbut 3 Yn 1 Ol As a Molecular Building Block

Role in the Construction of Complex Organic Scaffolds

The construction of complex organic scaffolds is fundamental to the development of new materials and therapeutic agents. An ideal molecular scaffold should provide a well-defined three-dimensional structure upon which functional groups can be precisely arranged. 2-Phenylbut-3-yn-1-ol, with its distinct reactive sites, is an excellent candidate for the rational design and synthesis of such scaffolds.

The terminal alkyne is arguably its most versatile handle for scaffold construction. It can readily participate in a range of powerful C-C bond-forming reactions. For instance, Sonogashira coupling allows for the direct attachment of aryl or vinyl halides, extending the molecular framework. The alkyne can also undergo dimerization reactions, such as Glaser coupling, to create symmetrical scaffolds with defined geometries. Furthermore, the advent of "click chemistry" has made the copper-catalyzed azide-alkyne cycloaddition (CuAAC) a nearly ubiquitous tool for linking molecular fragments, and this compound is an ideal substrate for such transformations.

The table below illustrates the potential of this compound in the synthesis of diverse organic scaffolds through various reaction types.

| Reaction Type | Reactant Partner | Resulting Linkage | Potential Scaffold Architecture |

| Sonogashira Coupling | Aryl Iodide | Phenyl-Alkyne | Extended Conjugated Systems |

| Azide-Alkyne Cycloaddition | Organic Azide (B81097) | Triazole Ring | Branched, Dendritic Structures |

| Glaser Coupling | Itself (oxidative) | Diyne | Linear, Rigid Rods |

| Etherification | Alkyl Halide | Ether | Flexible Linker Attachment |

| Esterification | Carboxylic Acid | Ester | Attachment of Bioactive Molecules |

Precursor in Heterocyclic Synthesis

Heterocyclic compounds are of immense importance in medicinal chemistry, with a large proportion of pharmaceuticals containing at least one heterocyclic ring. This compound serves as a valuable precursor for the synthesis of various heterocyclic systems, most notably substituted pyrrolidines and pyrroles. Optically pure propargylic alcohols, such as this compound, can be used as chiral starting materials for the synthesis of enantiomerically enriched poly-substituted pyrrolidines and pyrrole (B145914) derivatives. nih.gov

The synthesis of pyrrolidines, a common motif in bioactive natural products and pharmaceuticals, can be achieved through several strategies starting from this compound. One common approach involves the intramolecular cyclization of an amino-alkyne. The hydroxyl group of this compound can be converted into a better leaving group (e.g., a tosylate or mesylate), and subsequent reaction with an amine would introduce the nitrogen atom. Alternatively, the hydroxyl group can be used to direct the stereochemical outcome of reactions on the alkyne.

A general sequence for the synthesis of a substituted pyrrolidine (B122466) from this compound might involve the following steps:

Introduction of a Nitrogen Source: The hydroxyl group can be displaced by an azide (e.g., via a Mitsunobu reaction), which is then reduced to a primary amine.

Partial Reduction of the Alkyne: The alkyne can be selectively reduced to a Z- or E-alkene using appropriate catalytic systems (e.g., Lindlar's catalyst for the Z-alkene).

Intramolecular Cyclization: The resulting amino-alkene can then undergo an intramolecular cyclization, such as an aza-Michael addition or an aminomercuration-demercuration, to form the pyrrolidine ring.

The table below outlines a hypothetical synthetic route to a 2-phenyl-4-substituted-pyrrolidine, highlighting the versatility of this compound as a starting material.

| Step | Reaction | Reagents | Intermediate Product |

| 1 | Azide Introduction | NaN3, PPh3, DEAD | 2-Azido-1-phenylbut-3-yne |

| 2 | Azide Reduction | H2, Pd/C | 2-Amino-1-phenylbut-3-yne |

| 3 | Alkyne Hydrostannylation | Bu3SnH, AIBN | 2-Amino-1-phenyl-4-(tributylstannyl)but-3-ene |

| 4 | Stille Coupling | R-X, Pd(PPh3)4 | 2-Amino-1-phenyl-4-R-but-3-ene |

| 5 | Intramolecular Cyclization | Hg(OAc)2, then NaBH4 | 2-Phenyl-4-R-methylpyrrolidine |

Utility in the Formation of Stereodefined Centers

The control of stereochemistry is a central theme in modern organic synthesis, particularly in the preparation of chiral drugs, where often only one enantiomer is therapeutically active. This compound possesses a chiral center at the carbon atom bearing the hydroxyl and phenyl groups. The availability of this compound in enantiomerically pure form makes it a highly valuable chiral building block for the synthesis of molecules with multiple stereodefined centers.

The existing stereocenter in enantiopure this compound can be used to direct the stereochemical outcome of subsequent reactions through a process known as substrate-controlled diastereoselection. For example, the epoxidation of the alkyne, after its reduction to an alkene, would be influenced by the adjacent stereocenter, leading to the preferential formation of one diastereomeric epoxide. Similarly, in cyclization reactions, the chiral center can direct the approach of reagents, leading to the formation of a specific diastereomer of the cyclic product.

An example of this is the synthesis of syn- and anti-1,2-diols, which are common structural motifs in natural products. By carefully choosing the reaction conditions for the hydroboration of an allene (B1206475) followed by an aldehyde allylboration sequence, it is possible to generate either the syn- or anti-diol with high diastereoselectivity and enantioselectivity. scispace.com While this example does not directly use this compound, the principle of using a chiral center to direct the formation of new stereocenters is directly applicable.

The utility of enantiopure this compound in creating stereodefined centers is summarized in the table below.

| Reaction Type | New Stereocenter(s) Formed | Stereochemical Control | Resulting Structural Motif |

| Directed Epoxidation | Two adjacent stereocenters | Substrate-controlled diastereoselection | Chiral Epoxy-alcohol |

| Intramolecular Cyclization | One or more new ring stereocenters | Substrate-controlled diastereoselection | Enantiopure Heterocycle |

| Aldol Addition (of a derivative) | Two new stereocenters | Substrate-controlled diastereoselection | Chiral 1,3-diol derivative |

| Catalytic Asymmetric Hydrogenation | One new stereocenter | Catalyst and Substrate Control | Chiral Phenylbutanol |

Computational and Theoretical Studies of 2 Phenylbut 3 Yn 1 Ol Reactivity

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Transition States

No published research was found that specifically details DFT investigations into the reaction mechanisms and transition states of 2-Phenylbut-3-yn-1-ol.

Quantum Chemical Analysis of Electronic Structure and Reactivity Descriptors

There are no available studies that provide a quantum chemical analysis of the electronic structure or reactivity descriptors for this compound.

Molecular Modeling for Conformational Landscape Exploration

A search of the available literature did not yield any studies on the molecular modeling or conformational analysis of this compound.

Comparative Analysis of Structural Analogues and Derivatives of Phenylbutynols

Investigation of Positional Isomerism Effects on Reactivity

The placement of the phenyl and hydroxyl groups along the butynyl chain in phenylbutynol isomers results in distinct chemical properties and reactivities. Comparing 2-Phenylbut-3-yn-1-ol with its key positional isomers—1-Phenylbut-3-yn-1-ol, 2-Phenyl-3-butyn-2-ol, and 4-Phenylbut-3-yn-1-ol (B158452)—reveals the critical role of functional group proximity.

This compound : As a secondary propargylic alcohol with a phenyl group at the α-position to the hydroxyl group, its structure is primed for reactions involving the activation of the alcohol, such as oxidation to the corresponding ketone or participation in coupling reactions where the stereocenter can direct the outcome. The terminal alkyne is a versatile handle for transformations like Sonogashira coupling or cycloadditions.

1-Phenylbut-3-yn-1-ol : This isomer is also a secondary alcohol, but the phenyl group is directly attached to the carbinol carbon (the carbon bearing the -OH group). This benzylic and propargylic positioning enhances the stability of potential cationic intermediates, influencing rearrangement reactions. For instance, it serves as a precursor for the stereoselective synthesis of (E)-1-phenyl-3-buten-1-ol through partial reduction of the alkyne.

2-Phenyl-3-butyn-2-ol : As a tertiary propargylic alcohol, this isomer's reactivity is distinct. The absence of a hydrogen on the carbinol carbon prevents direct oxidation to a ketone. However, it is a common substrate for the Meyer-Schuster rearrangement, which converts tertiary propargyl alcohols into α,β-unsaturated ketones under acidic conditions. wikipedia.orgsynarchive.com The tertiary nature also influences its use in reactions like copper-promoted cycloadditions to form triazoles. chemicalbook.com

4-Phenylbut-3-yn-1-ol : In this isomer, the phenyl group is located at the terminus of the alkyne, and the hydroxyl group is a primary alcohol separated by a methylene (B1212753) spacer. This separation significantly alters its reactivity profile. The primary alcohol is less sterically hindered and undergoes oxidation to the corresponding aldehyde under milder conditions than its secondary alcohol counterparts. The internal alkyne, capped by the phenyl group, exhibits different reactivity in metal-catalyzed processes compared to the terminal alkynes of the other isomers. nih.govchemicalbook.com

The following table summarizes the structural differences and highlights key reactivity distinctions among these isomers.

| Compound Name | Structure | Alcohol Type | Phenyl Group Position | Alkyne Position | Key Reactivity Features |

| This compound |  | Secondary | α to hydroxyl | Terminal | Substrate for asymmetric synthesis, versatile terminal alkyne for coupling. |

| 1-Phenylbut-3-yn-1-ol |  | Secondary | On carbinol carbon (benzylic) | Internal | Prone to rearrangements; precursor for selective alkyne reduction. |

| 2-Phenyl-3-butyn-2-ol |  | Tertiary | On carbinol carbon (benzylic) | Terminal | Undergoes Meyer-Schuster rearrangement; no direct oxidation at carbinol carbon. wikipedia.org |

| 4-Phenylbut-3-yn-1-ol |  | Primary | On terminal alkyne carbon | Internal | Readily oxidized to aldehyde; internal alkyne shows distinct catalytic reactivity. nih.gov |

Influence of Aromatic Ring Substituents on Reaction Outcomes

Substituents on the phenyl ring of phenylbutynol derivatives can dramatically alter reaction pathways, rates, and selectivity by modifying the electronic properties of the molecule. These effects are broadly categorized as inductive and resonance effects. libretexts.org

Electron-Donating Groups (EDGs) : Substituents like methoxy (B1213986) (-OCH₃) or alkyl groups increase the electron density of the aromatic ring. This can enhance the nucleophilicity of the π-system, accelerating electrophilic aromatic substitution-type processes. In the context of metal-catalyzed reactions, such as gold-catalyzed cyclizations, EDGs can stabilize cationic intermediates, potentially increasing reaction rates and influencing regioselectivity. nih.govmdpi.com

Electron-Withdrawing Groups (EWGs) : Substituents like nitro (-NO₂) or cyano (-CN) decrease the electron density of the ring. This deactivation can slow down reactions involving electrophilic attack on the phenyl ring. In rearrangements like the Meyer-Schuster reaction, EWGs can destabilize carbocation intermediates, thereby affecting the reaction's feasibility and rate. iaea.org For instance, in propargylic substitution reactions, the electronic nature of substituents has been shown to significantly impact stereoselectivity. researchgate.net

The table below outlines the expected effects of representative substituents on common reactions of phenylpropargyl alcohols.

| Substituent Type | Example | Electronic Effect | Impact on Gold-Catalyzed Cyclization | Impact on Meyer-Schuster Rearrangement |

| Strongly Activating | -OCH₃, -OH | Resonance (Donating) | Accelerates reaction by stabilizing cationic intermediates. | Can facilitate rearrangement by stabilizing the allenic carbocation. |

| Moderately Activating | -CH₃ | Inductive (Donating) | Mildly accelerates reaction. | Mildly enhances rate of rearrangement. |

| Deactivating (Halogens) | -Cl, -Br | Inductive (Withdrawing) > Resonance (Donating) | Slows reaction; can alter regioselectivity. | May decrease rearrangement rate. |

| Strongly Deactivating | -NO₂, -CF₃ | Inductive & Resonance (Withdrawing) | Significantly slows or inhibits the reaction. | Destabilizes carbocation intermediates, hindering the reaction. researchgate.net |

Stereochemical Divergence in Reactions of Related Chiral Propargylic Alcohols

The stereochemistry of a chiral propargylic alcohol is a critical determinant of the three-dimensional structure of the reaction product. The synthesis of enantiopure propargylic alcohols, often achieved through asymmetric addition of terminal alkynes to aldehydes, provides access to chiral building blocks that exhibit stereochemical divergence in subsequent transformations. acs.orgacs.org

Asymmetric Synthesis : The foundation for studying stereochemical divergence lies in the ability to produce these chiral alcohols with high enantiomeric purity. Catalytic asymmetric methods, employing chiral ligands and metal catalysts, can direct the formation of a specific enantiomer. nih.govnih.gov For example, the enantioselective addition of alkynes to aldehydes can yield propargylic alcohols with high enantiomeric excess (ee), setting the stage for stereospecific downstream reactions. acs.org

Kinetic Resolution : In a kinetic resolution, one enantiomer of a racemic alcohol reacts faster than the other, allowing for the separation of the unreacted, slower-reacting enantiomer. Dynamic kinetic resolution (DKR) combines this with in-situ racemization of the starting alcohol, theoretically allowing for the conversion of the entire racemic mixture into a single enantiomer of the product. Lipases, often in combination with metal catalysts for racemization, are frequently used for the DKR of aryl-substituted propargylic alcohols, yielding chiral esters with high selectivity. mdpi.com

Diastereoselective Reactions : When a chiral propargylic alcohol undergoes a reaction that creates a new stereocenter, the existing stereocenter can influence the configuration of the new one. This is known as diastereoselection. For example, in gold-catalyzed cyclization reactions of 1,6-enynes, the stereochemistry of the propargylic alcohol can dictate the facial selectivity of subsequent bond formations, leading to a specific diastereomer of the cyclic product. frontiersin.org Similarly, ruthenium-catalyzed C-H activation reactions using chiral amide directing groups have shown that the stereochemistry of the propargylic alcohol partner is crucial for the diastereoselectivity of the final product. researchgate.net

The following table provides examples of reactions where the stereochemistry of the starting alcohol dictates the outcome.

| Reaction Type | Catalyst/Reagent System | Starting Material | Product | Stereochemical Outcome |

| Asymmetric Alkynylation | Zn(OTf)₂ / Chiral N-methylephedrine | Aldehyde + Terminal Alkyne | Chiral Propargylic Alcohol | High enantioselectivity (up to 98% ee) for one enantiomer. acs.org |

| Dynamic Kinetic Resolution (DKR) | Lipase (B570770) (e.g., CAL-B) + Ru or V catalyst | Racemic Propargylic Alcohol | Chiral Propargylic Ester | High enantiomeric excess (81-99% ee) for the (R)-ester. mdpi.com |

| Palladium-Catalyzed Asymmetric Allylic Alkylation | Chiral Palladium(II) Complexes | Prochiral (E)-Allylic Alcohols | Chiral Allylic Aryl Ethers | High enantiomeric purity (90–98% ee) of the branched product. nih.gov |

| Gold-Catalyzed Cascade Cyclization | Cationic Gold(I) Complex | Chiral Oxime-Tethered 1,6-Enyne | Substituted Oxazines | Diastereospecific formation of the cyclic product. frontiersin.org |

Future Research Directions and Emerging Paradigms in 2 Phenylbut 3 Yn 1 Ol Chemistry

Development of Sustainable and Environmentally Benign Synthetic Routes

The chemical industry's shift towards green chemistry is driving research into sustainable methods for synthesizing chiral molecules like 2-phenylbut-3-yn-1-ol. Future efforts will concentrate on minimizing environmental impact by reducing waste, avoiding hazardous reagents, and utilizing renewable resources.

A primary focus is the application of biocatalysis, which employs enzymes or whole-cell systems to perform chemical transformations under mild, aqueous conditions. Chemoenzymatic strategies have shown significant promise for producing optically pure propargylic alcohols. For instance, a deracemization process using whole cells of the yeast Candida parapsilosis has been successfully employed to obtain various aryl and alkyl substituted propargylic alcohols with excellent enantiomeric excess (up to >99%) and high isolated yields. This approach, which converts a racemic mixture entirely into a single enantiomer, represents a highly atom-economical and environmentally friendly alternative to classical resolution methods.

Enzymatic kinetic resolution, where an enzyme selectively reacts with one enantiomer in a racemic mixture, is another key area. Lipases, such as Lipase (B570770) A from Candida antarctica (CalA), have been investigated for the enantioselective esterification of structurally similar tertiary propargylic alcohols. researchgate.net Future research will likely adapt these enzymatic systems for the resolution of this compound, optimizing reaction conditions and potentially engineering enzymes for improved activity and selectivity. The use of enzymes, derived from renewable resources, aligns with the principles of green chemistry by offering a biodegradable and non-toxic catalytic alternative. rug.nl

| Method | Catalyst / Biocatalyst | Key Advantage | Research Focus |

| Whole-Cell Deracemization | Candida parapsilosis | High enantiomeric excess (>99%) and yields; 100% theoretical conversion of racemate. | Substrate scope expansion; process optimization for industrial scale-up. |

| Enzymatic Kinetic Resolution | Lipases (e.g., CalA) | High enantioselectivity under mild conditions. researchgate.net | Enzyme engineering for enhanced activity towards secondary propargylic alcohols; development of efficient separation processes. |

Innovation in Catalytic Systems for Enhanced Selectivity and Efficiency

Achieving high levels of selectivity and efficiency is paramount in chemical synthesis. Research on this compound is benefiting from significant innovations in catalysis, aimed at controlling stereochemistry and improving reaction rates.

One of the most critical transformations involving this compound is the selective hydrogenation of its alkyne moiety to an alkene, yielding the corresponding allylic alcohol. This reaction requires catalysts that can prevent over-hydrogenation to the fully saturated alkane. While traditional methods often rely on catalysts like the Lindlar catalyst (palladium on calcium carbonate poisoned with lead), concerns over lead toxicity have spurred the development of cleaner alternatives. uu.nl

Emerging research focuses on supported metal nanocatalysts. For example, palladium supported on zinc oxide (Pd/ZnO) has been shown to be highly selective for the hydrogenation of 2-methyl-3-butyn-2-ol, a related alkynol. rsc.org The development of kinetic models for these systems allows for precise control and optimization of industrial reactors. rsc.orgresearchgate.net Furthermore, non-noble metal catalysts are gaining traction as cost-effective and less toxic alternatives. Copper nanoparticles on silica (B1680970) have demonstrated excellent selectivity (~100%) for the partial hydrogenation of alkynols at specific temperatures, with selectivity being controlled by the stronger adsorption of the alkyne reactant compared to the alkene product. uu.nl

Computational studies, such as those using Density Functional Theory (DFT), are also playing a crucial role in understanding catalyst behavior at the molecular level. These models help explain the structure sensitivity of reactions on different nanoparticle facets (planes, edges, corners), guiding the rational design of catalysts with enhanced selectivity. researchgate.net

| Catalytic System | Support | Key Feature | Advantage |

| Palladium Nanoparticles | Zinc Oxide (ZnO) | High selectivity for alkyne to alkene hydrogenation. rsc.org | Lead-free alternative to Lindlar catalyst; predictable performance through kinetic modeling. rsc.org |

| Copper Nanocatalysts | Silica (SiO₂) | Excellent selectivity at optimized temperatures. uu.nl | Utilizes an abundant, non-noble, and less toxic metal. uu.nl |

| Modified Palladium Nanoparticles | Carbon Nanofibers | N-containing ligands act as permanent modifiers. researchgate.net | Significantly enhances selectivity compared to unmodified palladium catalysts. researchgate.net |

Exploration of Novel Reaction Modes and Applications in Materials Science

The unique structure of this compound, featuring a rigid alkyne unit, a reactive hydroxyl group, and an aromatic ring, makes it a valuable precursor for complex organic molecules and advanced materials. Future research will increasingly explore novel reaction pathways and its incorporation into functional polymers and materials.

The terminal alkyne is a versatile functional group, amenable to a wide range of transformations, including well-established coupling reactions (e.g., Sonogashira, Glaser) and cycloadditions. These reactions allow for the construction of complex carbon skeletons, making this compound a key building block in the synthesis of pharmaceuticals and fine chemicals.

In materials science, there is growing interest in using propargylic alcohols as monomers for specialty polymers. The incorporation of the rigid phenyl and alkyne groups from this compound into a polymer backbone can impart desirable properties such as increased thermal stability, specific optical characteristics, and defined structural architectures. Its isomer, 2-phenylbut-3-yn-2-ol, is already utilized in the production of specialty polymers and resins, suggesting a clear path for the application of this compound.

Future work will likely involve the polymerization of this compound or its derivatives to create novel materials. The hydroxyl group provides a handle for creating polyesters and polyethers, while the alkyne group can be used for post-polymerization modification via "click" chemistry, allowing for the attachment of various functional groups. This could lead to the development of new materials for electronics, coatings, and biomedical applications.

Q & A

Q. How do solvent polarity and proticity affect nucleophilic additions to this compound?

- Methodology : Polar aprotic solvents (e.g., THF) stabilize acetylide intermediates, enhancing electrophilic trapping. In contrast, protic solvents (e.g., MeOH) may protonate alkynes, reducing reactivity. Screen solvents using kinetic profiling (e.g., in situ IR) to identify optimal media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.